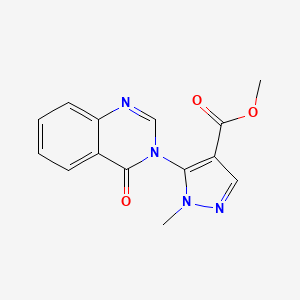
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by cyclization and esterification reactions . Industrial production methods may utilize transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form additional heterocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted pyrazoles and quinazolines .
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Industry: It finds applications in the synthesis of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives like 1-phenyl-3-methyl-1H-pyrazol-5-ol and quinazoline derivatives like 4-aminoquinazoline. Compared to these compounds, 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-, methyl ester exhibits unique properties such as higher stability and selectivity in biological systems .
Propiedades
Número CAS |
131073-56-8 |
|---|---|
Fórmula molecular |
C14H12N4O3 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
methyl 1-methyl-5-(4-oxoquinazolin-3-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H12N4O3/c1-17-12(10(7-16-17)14(20)21-2)18-8-15-11-6-4-3-5-9(11)13(18)19/h3-8H,1-2H3 |
Clave InChI |
UTUIJKXKXKFFID-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C(=O)OC)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















